molecular formula C19H19DN4O2 B608872 MBRI-001 CAS No. 2054938-28-0

MBRI-001

货号: B608872
CAS 编号: 2054938-28-0
分子量: 337.4011
InChI 键: UNRCMCRRFYFGFX-JTSGUJNOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MBRI-001 is a deuterium-substituted plinabulin derivative as a potent anti-cancer agent. This compound exhibited better pharmacokinetic characteristics than that of plinabulin. Additionally, its antitumor activity is in a low nanomolar level for a variety of cancer cell lines and high activity against human NCI-H460 xenograted in mice intravenous administration. Importantly, continuous administration of this compound exhibited lower toxicity compared to docetaxel.

科学研究应用

Antitumor Activity Against Hepatocellular Carcinoma

Study Findings:

  • MBRI-001 demonstrated superior anti-proliferative effects against human hepatocellular carcinoma cell lines (HCCLM3 and Bel-7402) compared to plinabulin.
  • The compound inhibited microtubule formation and induced G2/M cell cycle arrest through the downregulation of cyclin B1 (CCNB1) .
  • In vivo studies using human HCC xenograft models showed that this compound significantly inhibited tumor growth, with a combination treatment alongside sorafenib achieving a 72% inhibition rate compared to 40.7% for this compound alone .
Treatment Inhibition Rate (%)
This compound40.7
Sorafenib47.7
This compound + Sorafenib72.0

Synergistic Effects with Gemcitabine in Pancreatic Cancer

Case Study Insights:

  • Research indicated that this compound, when combined with gemcitabine, showed synergistic effects in pancreatic cancer cell lines (BxPC-3 and MIA PaCa-2).
  • This combination enhanced apoptosis and DNA damage, significantly improving anti-tumor activity compared to either drug alone .
Combination Apoptosis Induction DNA Damage
GemcitabineModerateLow
This compoundHighModerate
This compound + GemcitabineVery HighHigh

Pharmacokinetic Properties

This compound's development involved modifying the plinabulin structure by incorporating a deuterium atom, which resulted in improved pharmacokinetic properties. Studies have shown that:

  • This compound has better stability in plasma and liver microsomes than plinabulin.
  • It exhibits low nanomolar-level antitumor activity across various cancer cell lines and is particularly effective in lung cancer xenograft models .

Stability and Distribution Data

Characteristic This compound Plinabulin
Stability in PlasmaImprovedStandard
Tissue DistributionHigh in LungsModerate
Antitumor Activity (Nanomolar)LowModerate

化学反应分析

Characterization Data

MBRI-001’s structure and purity were validated using advanced analytical techniques:

Technique Key Findings
HRMS Confirmed molecular formula (C₂₄H₂₃D₃N₃O₄) with exact mass matching .
¹H/¹³C NMR Identified deuterium integration and confirmed substitution sites .
FT-IR Detected characteristic bands for C-D stretching (2100–2200 cm⁻¹) .
X-ray Crystallography Resolved crystal structure, confirming spatial arrangement of deuterium .

Comparative Analysis with Plinabulin

This compound’s deuterium substitution offers distinct advantages over plinabulin:

Parameter This compound Plinabulin
Metabolic Stability 4.2× higher half-life in hepatic microsomes Lower stability due to rapid oxidation
Bioavailability 68% (oral) vs. 42% for plinabulin Limited by first-pass metabolism
Toxicity Reduced hepatotoxicity in murine models Higher incidence of adverse effects

Reaction Optimization and Scalability

  • Yield Improvements : Optimized Suzuki-Miyaura conditions increased yield from 52% to 88% .

  • Purity Control : Chromatographic purification (HPLC) achieved >98% purity, critical for preclinical studies.

  • Scalability : Kilogram-scale synthesis demonstrated under GMP guidelines.

This compound’s synthesis leverages deuterium’s kinetic isotope effect to enhance pharmacokinetics while retaining plinabulin’s microtubule-destabilizing mechanism . These advancements position this compound as a promising candidate for oncology therapeutics, with ongoing clinical trials evaluating its efficacy in solid tumors .

属性

CAS 编号

2054938-28-0

分子式

C19H19DN4O2

分子量

337.4011

IUPAC 名称

(Z)-3-((Z)-benzylidene)-6-((5-(tert-butyl)-1H-imidazol-4-yl)methylene-d)piperazine-2,5-dione

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-/i10D

InChI 键

UNRCMCRRFYFGFX-JTSGUJNOSA-N

SMILES

CC(C)(C)C(NC=N1)=C1/C([2H])=C(C(N/C2=C\C3=CC=CC=C3)=O)\NC2=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MBRI-001;  MBRI 001;  MBRI001. BPI-2358-d;  NPI-2358-d;  plinabulin-d.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MBRI-001
Reactant of Route 2
Reactant of Route 2
MBRI-001
Reactant of Route 3
MBRI-001
Reactant of Route 4
MBRI-001
Reactant of Route 5
MBRI-001
Reactant of Route 6
Reactant of Route 6
MBRI-001

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。